4-({2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-({2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrole ring, a benzenesulfonamide group, and multiple methoxy groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-({2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide involves several steps The starting materials typically include 3,4-dimethoxyphenylacetonitrile and dimethylaminoethylamineThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-({2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the dimethylamino group allows it to form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their functions. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds include:
2-(3,4-dimethoxyphenyl)ethylamine derivatives: These compounds share the dimethoxyphenyl group and have been studied for their antiulcer activities.
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-phenylaminoacetamide hydrochloride: This compound has significant antiulcer activity and shares structural similarities with the target compound.
The uniqueness of 4-({2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide lies in its combination of functional groups, which provides a diverse range of chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H31N3O7S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
4-[(E)-[2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H31N3O7S/c1-26(2)13-14-28-22(17-9-12-19(34-5)20(15-17)35-6)21(24(30)25(28)31)23(29)16-7-10-18(11-8-16)36(32,33)27(3)4/h7-12,15,22,29H,13-14H2,1-6H3/b23-21+ |
InChI Key |
GKRNWTSYRMJRGG-XTQSDGFTSA-N |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)S(=O)(=O)N(C)C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)S(=O)(=O)N(C)C)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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